

A Technical Guide to the Physicochemical Properties of 4-Methyl Withaferin A

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Compound of Interest		
Compound Name:	4-Methyl withaferin A	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl withaferin A is a synthetic analogue of withaferin A, a naturally occurring steroidal lactone found in the plant Withania somnifera (Ashwagandha). Withaferin A has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-tumor properties. As a derivative, **4-Methyl withaferin A** is being investigated for its potential to enhance the therapeutic index of the parent compound. This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Methyl withaferin A**, along with relevant experimental protocols and an examination of its likely biological signaling pathways based on the extensive research conducted on withaferin A.

Physicochemical Properties

The fundamental physicochemical characteristics of **4-Methyl withaferin A** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and drug development.



Property	Value	References
Molecular Formula	C29H40O6	[1][2]
Molecular Weight	484.62 g/mol	[1][2]
CAS Number	1777780-94-5	[1][2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO. Soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at approximately 0.5 mg/ml. Also soluble in dimethyl formamide, ethanol, and methanol. Sparingly soluble in aqueous buffers and insoluble in water.	[3][4]
Storage	Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months.	[5]

Note: Some data, such as melting and boiling points, are not readily available in the public domain for **4-Methyl withaferin A**. The data for the parent compound, withaferin A, includes a melting point of 252-253°C and a predicted boiling point of 680.7±55.0 °C.[6]

Experimental Protocols General Protocol for the Semi-Synthesis of Withanolide Derivatives

As specific synthesis protocols for **4-Methyl withaferin A** are not widely published, a general method for the derivatization of withaferin A is presented below. This protocol is based on established methodologies for creating withanolide analogues for structure-activity relationship (SAR) studies.[7] The 4-hydroxy group of withaferin A is a common target for modification.

Materials:

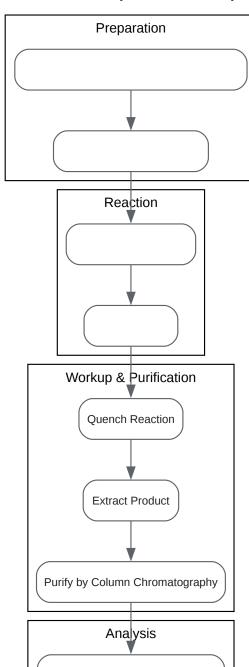


- Withaferin A
- Methylating agent (e.g., methyl iodide, dimethyl sulfate)
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., DMF, THF)
- Reagents for quenching the reaction
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Silica gel for column chromatography

Procedure:

- Dissolution: Dissolve withaferin A in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Deprotonation: Add a suitable base to the solution to deprotonate the hydroxyl group at the C4 position. The reaction is typically stirred at room temperature or cooled to 0°C.
- Methylation: Add the methylating agent to the reaction mixture. The reaction is then allowed
 to proceed, often with monitoring by thin-layer chromatography (TLC) to track the
 consumption of the starting material and the formation of the product.
- Quenching: Once the reaction is complete, carefully quench the reaction mixture, for example, by the slow addition of water or a saturated ammonium chloride solution.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure 4-Methyl withaferin A.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.





General Workflow for Semi-Synthesis of 4-Methyl Withaferin A

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Caption: General workflow for the semi-synthesis of 4-Methyl withaferin A.



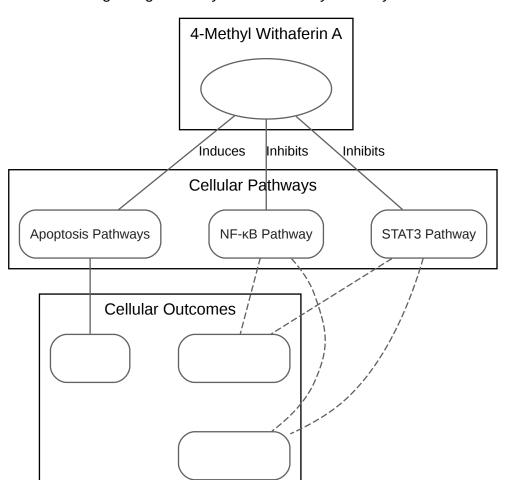
Biological Activity and Signaling Pathways

4-Methyl withaferin A is described as a withaferin A-analogue with anti-tumor activity.[2] While specific studies on the signaling pathways modulated by **4-Methyl withaferin A** are limited, the extensive research on its parent compound, withaferin A, provides a strong indication of its likely mechanisms of action. Withaferin A is known to be a pleiotropic agent, targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Potentially Targeted by 4-Methyl Withaferin A:

- NF-κB Signaling: Withaferin A is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] It has been shown to inhibit the activation of IκB kinase β (IKKβ), which is crucial for the activation of NF-κB.[9] By inhibiting NF-κB, withaferin A can suppress the expression of genes involved in inflammation, cell survival, and proliferation.
- STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic pathway that is inhibited by withaferin A.[10][11] It has been demonstrated to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[10][12] This leads to the downregulation of STAT3 target genes that promote tumor growth and survival.[12]
- Apoptosis Induction: Withaferin A induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[13][14][15] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[14][16] It also modulates the expression of proapoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14]
- Other Pathways: Withaferin A has also been shown to interact with and modulate other signaling pathways, including the PI3K/Akt/mTOR pathway, and it can induce cell cycle arrest, primarily at the G2/M phase.[14][17]





Potential Signaling Pathways Modulated by 4-Methyl Withaferin A

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